

An In-depth Technical Guide to the Isomers of Dodecylphenol

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Compound of Interest

Compound Name: *2-Dodecylphenol*

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Abstract

Dodecylphenol (DDP) is a significant industrial chemical belonging to the broader class of alkylphenols. Its utility stems from the combination of a hydrophilic phenolic head and a long, hydrophobic twelve-carbon (dodecyl) alkyl tail. However, the term "dodecylphenol" is not a monolith; it represents a complex family of structural isomers that differ in the substitution pattern on the aromatic ring and the branching of the alkyl chain. These subtle structural variations lead to profound differences in physicochemical properties, industrial applications, and, critically, toxicological and environmental profiles. This guide provides a detailed exploration of dodecylphenol isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, characteristics, analysis, and biological impact.

Introduction: The Isomeric Complexity of Dodecylphenol

Dodecylphenol is a high-production-volume chemical primarily used as an intermediate in the synthesis of other commercially important substances.^{[1][2]} The core structure consists of a phenol ring attached to a C12H25 alkyl group.^[1] The complexity arises from two main sources of isomerism:

- Positional Isomerism: The dodecyl group can be attached to the phenol ring at the ortho (2-), meta (3-), or para (4-) position relative to the hydroxyl group. The para-substituted isomer (4-

dodecylphenol) is the most commercially significant.[3]

- Alkyl Chain Isomerism: The dodecyl group itself can be a linear n-dodecyl chain or, more commonly, a highly branched structure.[1] The branched isomers are typically derived from the oligomerization of propylene (propylene tetramer), resulting in a complex mixture often referred to as tetrapropenylphenol.[1][4]

This isomeric diversity is not an academic curiosity; it is the central determinant of the material's function and fate. The choice of starting materials and reaction conditions during synthesis dictates the final isomer distribution, which in turn defines the product's suitability for a given application and its environmental and health implications.[5]

Molecular Structures and Physicochemical Properties

The specific arrangement of the dodecyl chain and its position on the phenol ring significantly influence the molecule's physical and chemical properties. Commercial dodecylphenol is typically a dense, viscous, light-yellow liquid with a characteristic phenolic odor.[3]

Key Isomers and Their Structures

The most prevalent isomers in industrial applications are the para-substituted linear and branched forms.

Caption: Figure 1. Structures of a linear and a representative branched isomer.

Comparative Physicochemical Data

The properties of dodecylphenol are highly dependent on whether it is a specific isomer or, more commonly, a mixture. Commercial products are typically mixtures where the para isomer predominates.[3]

Property	Value (Mixture of Isomers)	Key Considerations & Sources
CAS Number	27193-86-8 (Mixture), 121158-58-5 (Branched), 104-43-8 (p-isomer)	Multiple CAS numbers exist depending on the specific isomer or mixture. [6] [7]
Molecular Formula	C ₁₈ H ₃₀ O	Applies to all isomers. [7] [8]
Molecular Weight	262.43 g/mol	Consistent across isomers. [8]
Appearance	Straw-colored, viscous liquid	[8] [9]
Boiling Point	310 - 335 °C	[8]
Density	~0.94 g/mL at 25 °C	[8]
Water Solubility	Very low (~1.54 - 31 µg/L)	Highly lipophilic. Solubility varies with isomer structure. [1] [4]
Log K _{ow}	~7.14 - 7.5	Indicates a high potential for bioaccumulation. [1] [9]
Vapor Pressure	Very low (e.g., 0.009 Pa at 20°C)	[1]
Flash Point	>160 °C	[4] [8]

Expertise Insight: The extremely low water solubility and high octanol-water partition coefficient (Log K_{ow}) are the most critical properties from an environmental and biological perspective. These values predict that dodecylphenol will partition from aqueous environments into sediment, soil, and fatty tissues in organisms, driving its persistence and bioaccumulation potential.[\[1\]](#)

Synthesis and Industrial Production

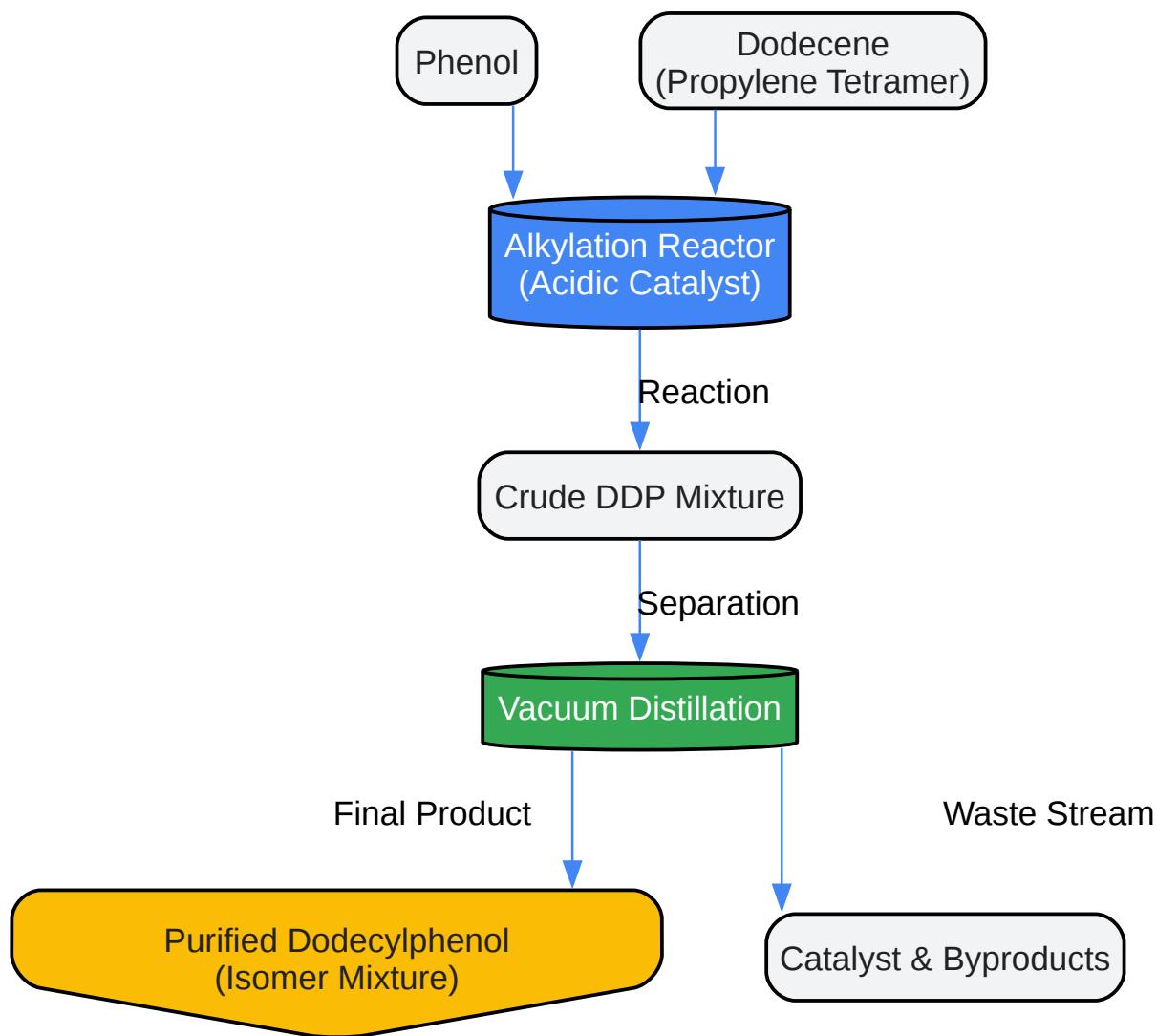
The industrial synthesis of dodecylphenol is almost exclusively achieved through the Friedel-Crafts alkylation of phenol.[\[4\]](#) The choice of the alkylating agent (the source of the dodecyl group) is the primary determinant of the final product's isomeric composition.

Alkylation of Phenol

The core reaction involves reacting phenol with a C12 olefin (dodecene) in the presence of an acidic catalyst.

- Reactants:
 - Phenol: The aromatic substrate.
 - Dodecene: The alkylating agent. This can be linear 1-dodecene to produce linear dodecylphenol, or more commonly, a branched dodecene isomer mixture like propylene tetramer or triisobutylene.[4][10]
- Catalyst: Acidic catalysts are required to activate the olefin. Historically, strong liquid acids like sulfuric acid or aluminum chloride (AlCl_3) were used.[11] Modern processes favor solid acid catalysts, such as acidic ion-exchange resins, which are more selective, easier to separate from the product, and generate less waste.[4]

Causality Behind Experimental Choices: The use of solid acid catalysts like ion-exchange resins is a key process improvement. It not only simplifies purification but also enhances selectivity for the para isomer due to steric hindrance within the catalyst's pores, which disfavors the formation of the bulkier ortho isomer. The final product is typically purified via vacuum distillation.[4]

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Caption: Figure 2. Generalized workflow for the industrial synthesis of dodecylphenol.

Industrial Applications

The amphiphilic nature of dodecylphenol makes it a valuable intermediate for a range of industrial products. The specific applications often depend on the isomer composition.

- **Surfactants and Emulsifiers:** This is a primary use. Dodecylphenol is ethoxylated (reacted with ethylene oxide) to produce dodecylphenol ethoxylates. These are non-ionic surfactants

used in industrial cleaners, detergents, and emulsifiers for mixing oil and water.[2][12] The branched alkyl chain is particularly effective in these applications.

- Lubricant and Fuel Additives: DDP is a precursor for additives in lubricating oils and fuels.[1][13] For instance, it is used to produce calcium phenates, which act as detergents and rust inhibitors in engine oils.[5]
- Phenolic Resins: Dodecylphenol can be used as a monomer in the production of phenolic resins. These resins are incorporated into printing inks, varnishes, and rubber compounds for products like tires.[1][13] The long alkyl chain imparts flexibility and hydrophobicity to the final polymer.
- Intermediate for Other Chemicals: It serves as a raw material for various other chemical syntheses, including components for the mining industry and epoxy resins.[4][14]

Expertise Insight: Dodecylphenol is often considered a substitute for nonylphenol, another alkylphenol whose use has been restricted in many regions due to significant environmental concerns.[2] While structurally similar, the longer dodecyl chain can, in some cases, enhance properties like product toughness.[2] However, this substitution does not eliminate the underlying environmental and health concerns associated with this class of compounds.

Toxicology and Environmental Fate

The most significant concern surrounding dodecylphenol isomers is their classification as endocrine-disrupting chemicals (EDCs) and their environmental persistence.[15][16]

Endocrine Disruption

Alkylphenols, including dodecylphenol, are known xenoestrogens. This means they can mimic the effects of the natural hormone estrogen in the body.[17]

- Mechanism of Action: Dodecylphenol can bind to estrogen receptors (ERs), particularly ER- α , which can trigger an inappropriate hormonal response.[18][19] This binding can lead to a cascade of downstream effects, disrupting the normal function of the endocrine system. Furthermore, studies have shown that alkylphenols can interfere with the metabolism and clearance of natural estrogens like 17 β -estradiol (E2), potentially increasing the overall estrogenic load in the body.[20] This interference can occur by inhibiting key enzymes

responsible for estrogen conversion, leading to an accumulation of the more potent E2 form.

[20]

- **Health Effects:** The endocrine-disrupting properties are linked to reproductive toxicity.[15][21] Animal studies have shown adverse effects on fertility, and the substance is classified as potentially damaging to fertility or the unborn child.[9][15]

Environmental Persistence and Biodegradability

The structure of the dodecyl chain is a critical factor in the environmental fate of these molecules.

- **Persistence:** Dodecylphenol is not readily biodegradable.[1] Its high Log Kow value causes it to adsorb strongly to soil and sediment, where it can persist for long periods.[1]
- **Bioaccumulation:** The lipophilic nature of DDP leads to its accumulation in the fatty tissues of aquatic organisms, with measured fish bioconcentration factors being significant.[1]
- **Linear vs. Branched Chains:** The biodegradability of alkylphenols is highly dependent on the structure of the alkyl chain. Linear alkyl chains are generally more susceptible to microbial degradation than branched chains.[22] The complex, quaternary carbons present in highly branched isomers (like those from propylene tetramer) create steric hindrance, making it more difficult for microbial enzymes to initiate the degradation process. This leads to greater persistence of branched isomers in the environment.[22]
- **Aquatic Toxicity:** Dodecylphenol is classified as very toxic to aquatic life, with long-lasting effects.[15][16]

Analytical Characterization Techniques

The accurate identification and quantification of dodecylphenol isomers in industrial products and environmental samples are challenging due to their structural similarity. A combination of chromatographic separation and mass spectrometric detection is the gold standard.

Protocol: GC-MS Analysis of Dodecylphenol Isomers

This protocol outlines a self-validating system for the analysis of DDP isomers in a solvent-based sample.

1. Objective: To separate and identify dodecylphenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often required to improve chromatographic peak shape and thermal stability.[23]

2. Materials & Reagents:

- Dodecylphenol isomer standard mix (e.g., CAS 27193-86-8).
- High-purity solvents (Hexane, Isooctane).[24]
- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Internal Standard (IS): e.g., 4-n-Nonylphenol.
- GC-MS system with a capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).[23]

3. Standard & Sample Preparation:

- Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DDP standard into a 10 mL volumetric flask and dilute to volume with isooctane.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard. Add a constant concentration of the internal standard to each.
- Sample Preparation: Dilute the unknown sample to fall within the calibration range. Add the internal standard at the same concentration as in the calibrators.
- Derivatization: Transfer 100 µL of each standard/sample to a GC vial. Add 50 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.

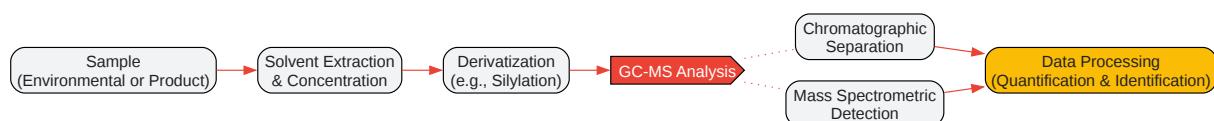
4. GC-MS Instrumental Conditions:

- Injector: Splitless mode, 250°C.
- Oven Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
- Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

- MS Interface: 280°C.
- MS Source: Electron Ionization (EI) at 70 eV, 230°C.
- Acquisition: Scan mode (m/z 40-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

5. Data Analysis & Validation:

- Identification: Compare the retention times and mass spectra of peaks in the sample to those of the authenticated standards. The complex branching of industrial DDP will result in a characteristic "hump" of many co-eluting isomers in the chromatogram.[23]
- Quantification: Generate a calibration curve by plotting the response ratio (peak area of analyte / peak area of IS) against concentration for the calibration standards. Quantify the total DDP in the sample using this curve.
- Trustworthiness (QC): Analyze a solvent blank to check for contamination. Run a mid-level calibration standard as a continuing calibration verification (CCV) every 10 samples to ensure instrument stability. The recovery of the CCV should be within $\pm 15\%$ of the expected value.



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Caption: Figure 3. Workflow for the analytical characterization of dodecylphenol isomers.

Conclusion

The isomers of dodecylphenol represent a fascinating case study in how subtle changes in chemical structure can have significant downstream consequences. While indispensable as intermediates for surfactants, additives, and resins, their environmental persistence and

endocrine-disrupting properties necessitate careful management and ongoing research into safer alternatives. For scientists in research and development, a thorough understanding of the specific isomeric composition of a dodecylphenol-based material is not merely an analytical detail—it is fundamental to predicting its performance, environmental impact, and biological activity. The continued development of advanced analytical techniques will be crucial for monitoring these compounds and ensuring both industrial efficacy and environmental safety.

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